Gageotetrin C
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Overview
Description
Gageotetrin C is an antimicrobial peptide derived from the marine bacterium Bacillus subtilis. It is particularly effective against fungi, with a minimum inhibitory concentration (MIC) value of 0.02-0.04 μM . This compound belongs to a class of noncytotoxic antimicrobial linear lipopeptides and has shown significant potential in combating microbial infections .
Preparation Methods
Gageotetrin C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for producing peptides of small to medium size (up to 50 residues) . SPPS involves attaching the C-terminal amino acid of the peptide to a polymeric solid support via a cleavable chemical linker, followed by successive deprotections and couplings of amino acids . The industrial production of this compound may involve similar synthetic routes, with optimizations for large-scale manufacturing.
Chemical Reactions Analysis
Gageotetrin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophilic substitution reactions with halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide structure, such as the addition or removal of functional groups.
Scientific Research Applications
Gageotetrin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modifications . In biology, it serves as a potent antimicrobial agent against fungi and bacteria, making it valuable for research on microbial infections and resistance . In medicine, this compound’s noncytotoxic nature makes it a promising candidate for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Gageotetrin C involves disrupting the integrity of microbial cell membranes. This disruption is achieved through the interaction of the peptide with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This compound targets specific molecular pathways involved in maintaining cell membrane stability, making it highly effective against a broad range of microbial pathogens .
Comparison with Similar Compounds
Gageotetrin C is unique among antimicrobial peptides due to its noncytotoxic nature and high efficacy against fungi . Similar compounds include other antimicrobial peptides derived from Bacillus subtilis, such as Gageotetrin A and Gageotetrin B . These compounds share structural similarities but differ in their amino acid sequences and specific antimicrobial activities. This compound’s distinct properties make it a valuable addition to the arsenal of antimicrobial agents.
Properties
Molecular Formula |
C37H68N4O9 |
---|---|
Molecular Weight |
713.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H68N4O9/c1-10-25(8)20-26(9)13-11-12-14-27(42)21-32(43)38-28(15-16-33(44)45)34(46)39-29(17-22(2)3)35(47)40-30(18-23(4)5)36(48)41-31(37(49)50)19-24(6)7/h22-31,42H,10-21H2,1-9H3,(H,38,43)(H,39,46)(H,40,47)(H,41,48)(H,44,45)(H,49,50)/t25?,26?,27-,28+,29+,30+,31+/m1/s1 |
InChI Key |
BMFITMZQTXTVTH-AUYSWKLHSA-N |
Isomeric SMILES |
CCC(C)CC(C)CCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Origin of Product |
United States |
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